molecular formula C8H13N3 B156144 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-27-5

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B156144
M. Wt: 151.21 g/mol
InChI Key: OJRQOUISBFIEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (ETHP) is a heterocyclic compound that has attracted significant attention due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in scientific research, particularly in the areas of chemistry and biochemistry. In

Mechanism Of Action

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not fully understood, but it is believed to act as a modulator of various biological processes. 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been shown to interact with various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in these cells. 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for use in various applications. However, one limitation of using 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may also be used as a probe for studying enzyme-catalyzed reactions and for the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves several steps, including the reaction of 2-cyanoguanidine with ethyl acetoacetate, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then treated with a mixture of concentrated hydrochloric acid and ethanol to obtain 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This synthesis method has been optimized to produce high yields of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with good purity.

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been widely used in scientific research, particularly in the areas of chemistry and biochemistry. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has also been used as a ligand for metal ion coordination complexes, and as a probe for studying enzyme-catalyzed reactions.

properties

CAS RN

126052-27-5

Product Name

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H13N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h5,9H,2-4,6H2,1H3

InChI Key

OJRQOUISBFIEPN-UHFFFAOYSA-N

SMILES

CCC1=CN=C2N1CCNC2

Canonical SMILES

CCC1=CN=C2N1CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.